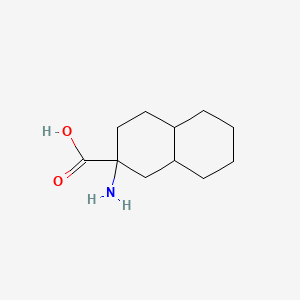

2-Aminodecahydronaphthalene-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

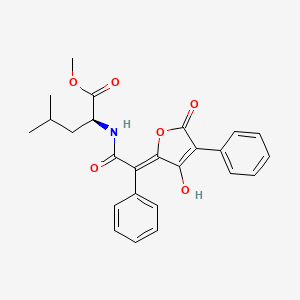

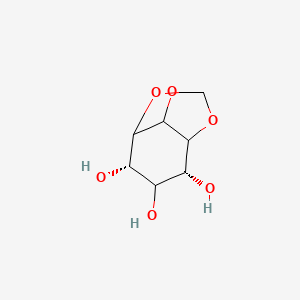

2-Aminodecahydronaphthalene-2-carboxylic acid is a compound with the molecular formula C11H18O2 . It is also known as decahydronaphthalene-2-carboxylic acid . The compound has a molecular weight of 182.26 .

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, carboxylic acids generally undergo reactions such as decarboxylation, reduction to primary alcohols, and reactions with bases to form carboxylate salts .Applications De Recherche Scientifique

Synthesis of Dopaminergic Drugs : 2-Amino-1,2,3,4-tetrahydronaphthalene-5,6-diol, a compound related to 2-Aminodecahydronaphthalene-2-carboxylic acid, has been synthesized as a dopaminergic drug (Göksu et al., 2006).

Synthesis of Neuroactive Compounds : Another synthesis method for 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol (6,7-ADTN) starts from naphthalene-2,3-diol, demonstrating its utility in creating neuroactive compounds (Göksu et al., 2003).

Application in Lignan Derivatives Synthesis : A sequential Michael addition/enolate-nitrile coupling route was used for efficient synthesis of 1-Amino-2-naphthalenecarboxylic Acid Derivatives, applicable in the preparation of arylnaphthofuranone lignan derivatives (Kobayashi et al., 1997).

Kinetic Resolution in Enzymatic Processes : The kinetic resolution of cyclic quaternary ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylates and 2-amino-1,2,3,4-tetrahydronaphthalene analogues using Candida antarctica lipase B has been studied, illustrating the compound's relevance in enzymatic processes (Li et al., 2011).

Construction of Tetrahydronaphthalenes and Indanes : A study showed the use of a cooperative catalytic system for constructing tetrahydronaphthalenes and indanes containing quaternary centers, demonstrating the compound's utility in complex molecular synthesis (Liu et al., 2018).

Synthesis and Biological Activity of Polyfunctionally Substituted Derivatives : Research on the synthesis of new polyfunctionally 2-substituted 5,6,7,8-tetrahydronaphthalene derivatives containing various moieties demonstrated their tumor inhibitory and antioxidant activity (Hamdy et al., 2013).

Synthesis of Lactones and Dihydronaphthalenes : A study focused on the facile synthesis of lactones and 3,4-dihydronaphthalene-2-carboxylic acid from methyl 2-isobutenylcinnamates, showing the compound's role in organic synthesis (Gowrisankar et al., 2004).

Synthesis of Tetrahydronaphthalene Lignan Esters : The synthesis of tetrahydronaphthalene lignan esters through intramolecular cyclization demonstrated their potential in inhibiting the growth of human tumor cell lines (Pinto et al., 2011).

Synthesis of 1,8-Naphthalimide Derivatives : A study on the synthesis and cytotoxic activity of 1,8-Naphthalimide derivatives with non-protein amino acids revealed their potential in treating certain tumor cell lines (Marinov et al., 2019).

Synthesis of Sphingosine-1-Phosphate Receptor Agonists : Research on the discovery of ceralifimod, a 1-Methyl-3,4-dihydronaphthalene-based sphingosine-1-phosphate receptor agonist, demonstrated its potential in treating autoimmune diseases (Kurata et al., 2017).

Propriétés

IUPAC Name |

2-amino-3,4,4a,5,6,7,8,8a-octahydro-1H-naphthalene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c12-11(10(13)14)6-5-8-3-1-2-4-9(8)7-11/h8-9H,1-7,12H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCWXRPOXFQYJOG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2CC(CCC2C1)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00659653 |

Source

|

| Record name | 2-Aminodecahydronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18672-74-7 |

Source

|

| Record name | 2-Aminodecahydronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![IODOACETAMIDE, [1-14C]](/img/no-structure.png)